

Application Notes and Protocols: FRET-Based Assay for Determining Hibifolin-SrtA Binding

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Compound of Interest

Compound Name: *Hibifolin*

Cat. No.: *B1673243*

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Introduction

Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, plays a crucial role in virulence by anchoring surface proteins to the cell wall peptidoglycan. This function is integral to bacterial adhesion, invasion, biofilm formation, and immune evasion. The indispensable role of SrtA in bacterial pathogenesis makes it a compelling target for the development of novel anti-infective agents. One such potential inhibitor is **Hibifolin**, a natural flavonoid that has been identified as an inhibitor of SrtA.

This document provides detailed application notes and protocols for a Fluorescence Resonance Energy Transfer (FRET)-based assay to quantitatively assess the binding and inhibition of *Staphylococcus aureus* SrtA by **Hibifolin**. FRET is a sensitive and robust method ideal for high-throughput screening and detailed kinetic analysis of enzyme inhibitors.

Principle of the FRET Assay

The SrtA FRET assay utilizes a synthetic peptide substrate that mimics the natural LPXTG recognition motif of SrtA. This substrate is dual-labeled with a fluorescent donor (fluorophore) and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence emission through FRET.

When SrtA cleaves the peptide at the LPXTG motif, the donor and quencher are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity. The rate of this fluorescence increase is directly proportional to the SrtA enzymatic activity. Potential inhibitors, such as **Hibifolin**, will slow down the rate of substrate cleavage, resulting in a lower fluorescence signal.

Data Presentation

The inhibitory activity of **Hibifolin** against SrtA has been quantified using the FRET assay. For comparative purposes, kinetic parameters of SrtA with a similar FRET substrate are also provided.

Compound/Parameter	Value	Reference
Hibifolin IC50	31.20 µg/mL	[1][2]
SrtA Kinetic Parameters		
Km	2911.3 ± 62.9 µM	[3]
kcat	0.066 ± 0.012 s ⁻¹	[3]
kcat/Km	22.6 M ⁻¹ s ⁻¹	[3]

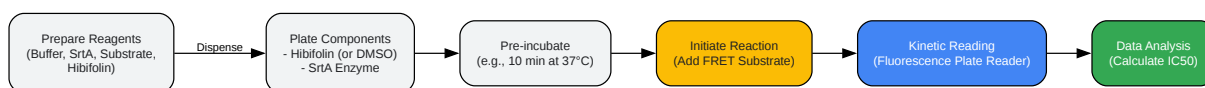
Experimental Protocols

Materials and Reagents

- Recombinant Staphylococcus aureus Sortase A (SrtA)
- FRET Substrate: Abz-LPETG-Dap(Dnp)-NH₂ (Anaspec, AS-63717 or similar)
 - Abz (2-aminobenzoyl) - Fluorophore (Donor)
 - Dnp (2,4-dinitrophenyl) - Quencher (Acceptor)
- **Hibifolin**
- Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5

- Dimethyl sulfoxide (DMSO)
- Black, flat-bottom 96-well microplates
- Fluorescence microplate reader with excitation at ~320 nm and emission detection at ~420 nm

Experimental Workflow Diagram



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Caption: A streamlined workflow for the SrtA FRET inhibition assay.

Step-by-Step Protocol

- Preparation of Reagents:
 - Prepare the Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5) and store at 4°C.
 - Reconstitute the SrtA enzyme in Assay Buffer to a stock concentration (e.g., 100 µM). Aliquot and store at -80°C.
 - Reconstitute the Abz-LPETG-Dap(Dnp)-NH₂ FRET substrate in DMSO to a stock concentration (e.g., 10 mM). Protect from light and store at -20°C.
 - Prepare a stock solution of **Hibifolin** in DMSO (e.g., 10 mg/mL). From this, create a series of dilutions in DMSO to be used for the IC₅₀ determination.
- Assay Procedure:
 - In a 96-well black microplate, add 2 µL of **Hibifolin** dilutions or DMSO (for positive and negative controls).

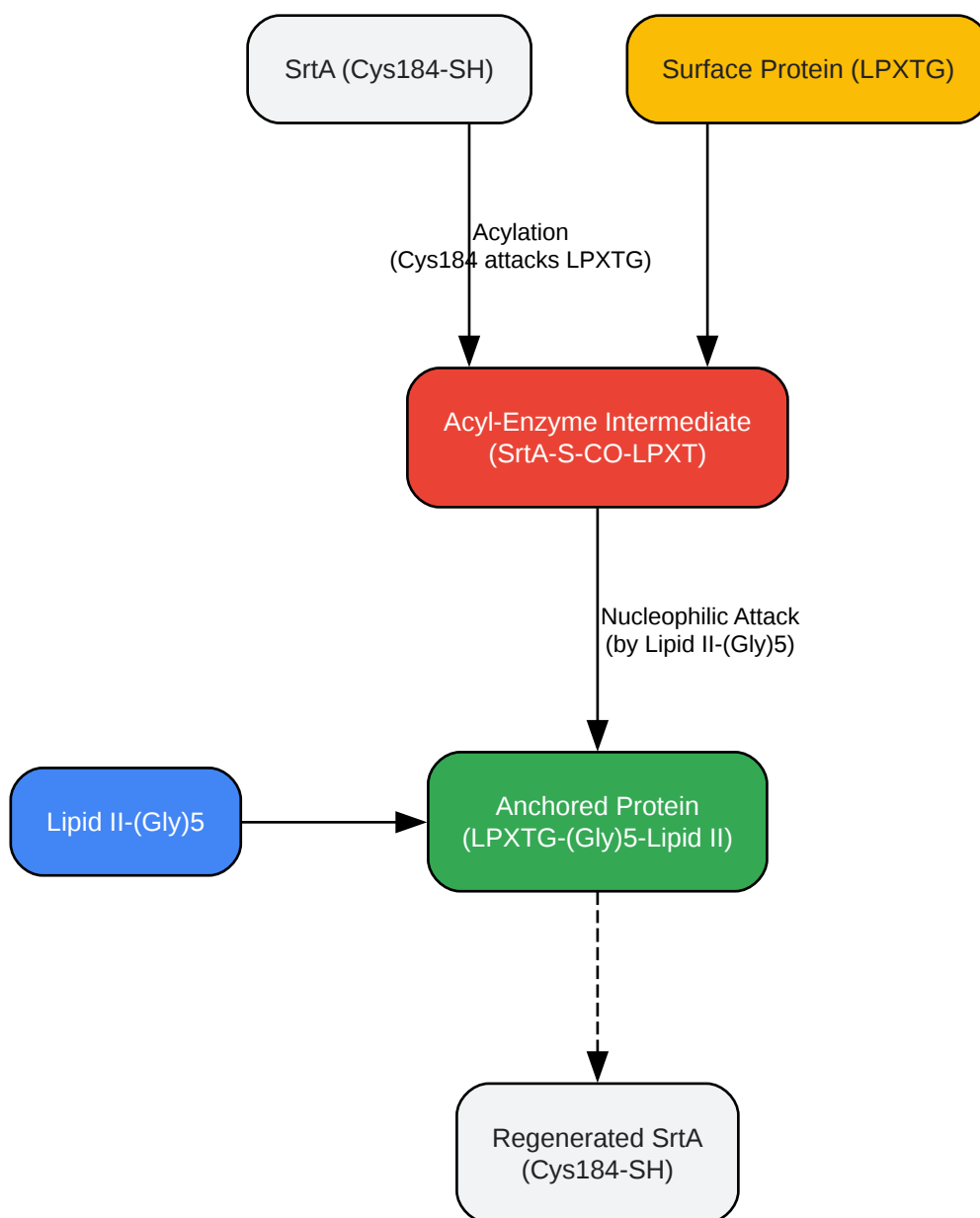
- Add 178 µL of Assay Buffer to each well.
- Add 10 µL of SrtA enzyme solution to each well to a final concentration of 1 µM. For the negative control (no enzyme), add 10 µL of Assay Buffer.
- Mix gently and pre-incubate the plate at 37°C for 10 minutes.
- Initiate the reaction by adding 10 µL of the FRET substrate to each well to a final concentration of 25 µM.
- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Fluorescence Measurement:
 - Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
 - Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
- Data Analysis:
 - Determine the initial reaction velocity (V_0) for each concentration of **Hibifolin** by calculating the slope of the linear portion of the fluorescence versus time curve.
 - Calculate the percentage of inhibition for each **Hibifolin** concentration using the following formula: % Inhibition = $[1 - (V_0 \text{ with inhibitor} / V_0 \text{ without inhibitor})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the **Hibifolin** concentration.
 - Determine the IC_{50} value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

SrtA Catalytic Mechanism

The catalytic mechanism of SrtA is a two-step "ping-pong" mechanism that involves a catalytic triad of Cys184, His120, and Arg197.

- **Acylation:** The thiol group of the active site Cys184 acts as a nucleophile, attacking the carbonyl carbon of the threonine residue in the LPXTG motif. This results in the cleavage of the peptide bond between threonine and glycine and the formation of a covalent acyl-enzyme intermediate.
- **Nucleophilic Attack:** The amino group of the pentaglycine cross-bridge of the lipid II molecule then attacks the thioester bond of the acyl-enzyme intermediate. This resolves the intermediate, ligating the surface protein to the cell wall precursor and regenerating the active site of SrtA.

SrtA Mechanism Diagram



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Caption: The ping-pong catalytic mechanism of Sortase A (SrtA).

Conclusion

The FRET-based assay described provides a robust and sensitive platform for the identification and characterization of SrtA inhibitors like **Hibifolin**. The detailed protocol and understanding of the underlying mechanism are crucial for researchers in the field of anti-infective drug discovery. This assay can be readily adapted for high-throughput screening of compound

libraries to discover novel SrtA inhibitors, which hold promise as a new class of therapeutics to combat infections caused by Gram-positive bacteria.

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